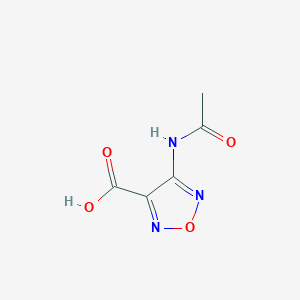

4-Acetylamino-furazan-3-carboxylic acid

Description

Overview of Heterocyclic Carboxylic Acids in Contemporary Chemical Science

Heterocyclic carboxylic acids are organic compounds that feature a carboxylic acid group (-COOH) attached to a heterocyclic ring. These structures are of immense importance in contemporary chemical science, particularly in medicinal chemistry. The carboxylic acid moiety is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. orgsyn.orggoogle.com More than 450 drugs currently on the market contain a carboxylic acid group. orgsyn.org

However, the presence of a carboxylic acid can also present challenges, such as limited permeability across biological membranes and metabolic instability. orgsyn.org To overcome these issues, medicinal chemists often employ strategies like creating bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. orgsyn.orggoogle.com The study of heterocyclic carboxylic acids thus involves not only exploring their direct applications but also understanding their properties to inform the design of more effective molecular analogues.

Fundamental Characteristics and Significance of the Furazan (B8792606) (1,2,5-Oxadiazole) Scaffold in Advanced Research

The furazan ring, also known as 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. mdpi.com This scaffold is a subject of advanced research due to its unique chemical properties and diverse applications. The furazan ring is planar and has a high degree of aromaticity, which contributes to the stability of compounds containing this moiety.

One of the most significant areas of application for furazan derivatives is in the field of energetic materials. mdpi.com The high nitrogen content and the positive enthalpy of formation of the furazan ring make it a valuable "explosophore," or a functional group that confers explosive properties to a molecule. mdpi.com Consequently, numerous furazan-based compounds have been synthesized and investigated as potential explosives, propellants, and pyrotechnics.

In addition to their use in energetic materials, furazan derivatives are also being explored for their potential in medicinal chemistry. Some furazans and their N-oxide counterparts, furoxans, have been shown to act as nitric oxide (NO) donors. Nitric oxide is a crucial signaling molecule in the body with roles in vasodilation, neurotransmission, and the immune response. This property has led to the investigation of furazan-containing compounds as potential treatments for cardiovascular and other diseases.

Contextualizing 4-Acetylamino-furazan-3-carboxylic Acid within the Landscape of Substituted Furazan Architectures

This compound is a disubstituted furazan, featuring both an acetylamino group (-NHCOCH₃) and a carboxylic acid group (-COOH) attached to the heterocyclic core. The synthesis of such a molecule would logically proceed from its amino precursor, 4-aminofurazan-3-carboxylic acid, through an acylation reaction. The acetylation of an amino group is a common chemical transformation, often carried out using reagents like acetic anhydride (B1165640) or acetyl chloride. This reaction converts the primary amine to a secondary amide.

The properties of this compound would be influenced by both functional groups. The carboxylic acid group imparts acidity and potential for salt formation, while the acetylamino group can participate in hydrogen bonding and may modulate the electronic properties of the furazan ring.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several important classes of compounds. It is a derivative of 4-aminofurazan-3-carboxylic acid, a compound that has been used as a precursor in the synthesis of other heterocyclic systems and energetic materials. researchgate.net The introduction of the acetyl group modifies the properties of the parent amine, potentially altering its reactivity, solubility, and biological activity. The study of such derivatives is crucial for understanding structure-activity relationships within the broader family of substituted furazan architectures.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFOZUNRRFANMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Acetylamino Furazan 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 4-acetylamino-furazan-3-carboxylic acid is a primary site for a variety of chemical transformations, including esterification, amidation, and conversion to more reactive acyl derivatives such as acyl halides and anhydrides.

Esterification Reactions and Kinetic Studies

The conversion of this compound to its corresponding esters is a fundamental reaction. While specific kinetic studies on this particular molecule are not extensively documented in publicly available literature, the principles of Fischer-Speier esterification are generally applicable. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The synthesis of the ethyl ester of the related compound, 4-aminofurazan-3-carboxylic acid, has been reported, suggesting the viability of this transformation for the acetylamino derivative. thieme-connect.com

The reaction mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

A representative scheme for the esterification is shown below:

| Reactant | Reagent | Conditions | Product |

| This compound | Ethanol, H₂SO₄ (catalyst) | Reflux | Ethyl 4-acetylamino-furazan-3-carboxylate |

| This compound | Methanol, HCl (gas) | Reflux | Methyl 4-acetylamino-furazan-3-carboxylate |

Amidation and Peptide Coupling Methodologies

The carboxylic acid functionality of this compound can be converted to amides through reaction with amines. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated using a variety of coupling reagents.

Commonly employed peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and reduce racemization. These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine nucleophile to form the amide bond.

The general mechanism for carbodiimide-mediated amide bond formation is as follows:

The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.

The amine attacks the carbonyl group of the O-acylisourea.

A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea (B33335) byproduct.

| Coupling Reagent | Additive | Typical Solvent | Product |

| DCC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | N-substituted 4-acetylamino-furazan-3-carboxamide |

| EDC | HOSu | Water or organic solvents | N-substituted 4-acetylamino-furazan-3-carboxamide |

| HATU | Hünig's base (DIPEA) | DMF | N-substituted 4-acetylamino-furazan-3-carboxamide |

Conversion to Acyl Halides and Anhydrides

For reactions requiring a more electrophilic acylating agent, this compound can be converted into its corresponding acyl halide or anhydride (B1165640).

Acyl Halides: The most common method for the preparation of acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.orgchemguide.co.uk Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be employed. libretexts.org

A typical reaction with thionyl chloride proceeds as follows:

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids by dehydration, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, they can be formed by reacting a carboxylic acid salt with an acyl chloride. Mixed anhydrides, which are valuable intermediates in peptide synthesis, can be generated by reacting the carboxylic acid with an acyl halide, such as pivaloyl chloride, in the presence of a base. thieme-connect.de

Reactivity of the Acetylamino Moiety

The acetylamino group of this compound also participates in a range of chemical reactions, including deacylation to the primary amine and further functionalization.

Deacylation Reactions and Subsequent Transformations of the Primary Amine

The acetyl group of the acetylamino moiety can be removed under hydrolytic conditions to yield the corresponding primary amine, 4-amino-furazan-3-carboxylic acid. This deacylation is typically achieved by heating in the presence of an acid or a base. For instance, the removal of an N-chloroacetyl group from a related furazan (B8792606) derivative has been accomplished through hydrolysis in an acidic medium. researchgate.net The resulting 4-amino-furazan-3-carboxylic acid is a versatile intermediate for the synthesis of various other furazan derivatives. thieme-connect.com

The primary amino group of 4-amino-furazan-3-carboxylic acid can undergo a variety of subsequent transformations. For example, it can be diazotized and converted to other functional groups. The amino group can also be a key component in the synthesis of fused heterocyclic systems.

Further Acylation and Alkylation Reactions

While the acetylamino group is generally less nucleophilic than a primary amine, it can potentially undergo further reactions under specific conditions.

Further Acylation: While less common, further acylation of the nitrogen atom of the acetylamino group could potentially occur, though it would require harsh conditions and a highly reactive acylating agent. More commonly, acylation reactions are performed on the corresponding primary amine after deacylation. The acylation of 3,4-diaminofurazan (B49099) to produce 3-amino-4-acetylaminofurazan has been reported, demonstrating the feasibility of acylating amino groups on the furazan ring. researchgate.net

Alkylation: N-alkylation of the acetylamino group is also a possibility, though it is not a widely reported transformation for this specific compound. In general, N-alkylation of amides is more challenging than the alkylation of amines and often requires strong bases and reactive alkylating agents.

Transformations and Stability of the Furazan Ring System

The 1,2,5-oxadiazole (furazan) ring is an aromatic heterocycle characterized by its electron-deficient nature, which significantly influences its stability and reactivity. wikipedia.org This section explores transformations characteristic of the furazan ring system, providing a framework for predicting the potential reactivity of this compound.

The furazan ring can undergo structural reorganization, leading to either larger or different heterocyclic systems. These transformations are often driven by the release of ring strain or the formation of more stable electronic arrangements.

One documented pathway for ring expansion involves the desilylation of N-trimethylsilylmethyl- or deprotonation of N-methyl-1,2,5-oxadiazolium salts. These reactions proceed through a proposed furazan-N-methanide intermediate, which rearranges to form 6H-1,2,5-oxadiazines, effectively expanding the five-membered furazan ring to a six-membered ring.

Conversely, transformations involving ring opening can lead to the formation of entirely different heterocyclic structures. For instance, heating benzofurazan (B1196253) derivatives with ethanolamine (B43304) in the presence of an acid catalyst results in the opening of the furazan ring, followed by cyclization to yield quinoxalines. researchgate.net While not a direct ring contraction, this type of rearrangement demonstrates the lability of the furazan structure under certain nucleophilic conditions.

The interaction of furazan derivatives with free radicals has been investigated using radiation chemical methods, with the reactivity being highly dependent on the nature of the radical species and the substituents on the furazan ring. researchgate.net Electron Spin Resonance (ESR) spectroscopy is a primary technique for the direct detection and characterization of the transient radical species formed in these reactions. nih.govnih.gov

Studies on furazan, 3,4-dimethylfurazan (3,4-DMF), and 3,4-diaminofurazan (3,4-DAF) have shown that their reaction rates with hydroxyl radicals (•OH) are selective, increasing with electron-donating substituents. researchgate.net The reaction with 3,4-DAF, an analogue of the amino-furazan precursor to the title compound, is particularly rapid. researchgate.net The transient absorption spectra from these reactions indicate the formation of anilino-type radicals, suggesting that the radical attack can occur on the amino group or the ring, influenced by the substituent. researchgate.net

Furthermore, furazan derivatives react at diffusion-controlled rates with aqueous electrons (e(aq)-), forming radical anions that undergo rapid protonation. researchgate.net The stability and structure of radical species are influenced by factors such as resonance delocalization and the hybridization of the atom bearing the unpaired electron. rsc.orgmasterorganicchemistry.com The furazan scaffold itself can be incorporated into larger systems capable of forming stable anion radicals. rsc.org

| Furazan Derivative | Radical Species | Rate Constant (k) in dm³ mol⁻¹ s⁻¹ | Reference |

|---|---|---|---|

| Furazan | •OH | < 10⁷ | researchgate.net |

| 3,4-Dimethylfurazan | •OH | 3.5 x 10⁸ | researchgate.net |

| 3,4-Diaminofurazan | •OH | 3.9 x 10⁹ | researchgate.net |

| 3,4-Diaminofurazan | SO₄•⁻ | 3.6 x 10⁹ | researchgate.net |

| Furazan | e(aq)⁻ | 1.9 x 10¹⁰ | researchgate.net |

| 3,4-Dimethylfurazan | e(aq)⁻ | 0.8 x 10¹⁰ | researchgate.net |

| 3,4-Diaminofurazan | e(aq)⁻ | 1.1 x 10¹⁰ | researchgate.net |

Furoxans (furazan N-oxides), which are structurally related to furazans, are known to undergo significant photochemical transformations. rsc.org Irradiation of benzofuroxan (B160326) derivatives can induce ring expansion. For example, when benzofuroxan is irradiated with a high-pressure mercury lamp in aqueous acetonitrile (B52724), it rearranges to form 1H-azepine-2,7-dione. nih.govresearchgate.net

The outcome of these photochemical reactions can be highly dependent on the reaction conditions and the structure of the starting material. The photoreaction of pyrido[2,3-c]furoxan in aqueous acetonitrile with a low-pressure mercury lamp yields 3-nitro-2-pyridone. nih.gov However, if the same reaction is carried out in the presence of morpholine, the product is 6-morpholinopyridine-2,3-dioxime. nih.govresearchgate.net In another example, laser irradiation of 4,7-dimethylbenzofurazan resulted in its transformation to (2Z,4Z)-2,5-dimethylhexa-2,4-dienedinitrile monoxide. nih.gov These studies highlight the susceptibility of the furazan/furoxan ring system to light-induced rearrangements and fragmentations.

| Starting Material | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Benzofuroxan | High-pressure Hg lamp, CH₃CN/H₂O | 1H-Azepine-2,7-dione | nih.govresearchgate.net |

| Pyrido[2,3-c]furoxan | Low-pressure Hg lamp, CH₃CN/H₂O | 3-Nitro-2-pyridone | nih.gov |

| Pyrido[2,3-c]furoxan | Low-pressure Hg lamp, Morpholine | 6-Morpholinopyridine-2,3-dioxime | nih.govresearchgate.net |

| 4,7-Dimethylbenzofurazan | Nd:YAG laser (355 nm) | (2Z,4Z)-2,5-Dimethylhexa-2,4-dienedinitrile monoxide | nih.gov |

Studies on Intramolecular and Intermolecular Reaction Pathways

The functional groups of this compound—specifically the carboxylic acid and the N-acetylamino moieties—are capable of forming significant non-covalent interactions that dictate its conformation, crystal packing, and potential reaction pathways. mdpi.com

Intramolecular Interactions: A key potential interaction within the molecule is an intramolecular hydrogen bond between the carboxylic acid proton (donor) and the carbonyl oxygen of the acetyl group (acceptor). Studies on analogous molecules, such as N-acetylproline, have shown that such an intramolecular hydrogen bond can form, particularly in less polar environments. nih.govresearchgate.net This interaction would create a stable six-membered pseudo-ring structure, which could planarize a portion of the molecule and restrict the conformational freedom of the side chains. The formation of this hydrogen bond can influence the acidity of the carboxyl group and the nucleophilicity of the amide. nih.gov

Advanced Derivatization Strategies for 4 Acetylamino Furazan 3 Carboxylic Acid

Synthesis of Structurally Diverse Esters and Amides

The carboxylic acid moiety of 4-acetylamino-furazan-3-carboxylic acid is a prime site for derivatization to generate a variety of esters and amides. These derivatives can be synthesized using standard organic chemistry methodologies.

Ester Synthesis:

The synthesis of esters from this compound can be achieved through several methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions. This method is most suitable for simple primary and secondary alcohols.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a carboxylate salt. This salt can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester. This method is particularly useful for synthesizing methyl and ethyl esters.

Carbodiimide-Mediated Esterification: Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, allowing it to react with an alcohol under milder conditions. This method is often employed for more sensitive or complex alcohols.

Amide Synthesis:

The synthesis of amides from this compound involves the formation of a peptide-like bond with an amine.

Activation of the Carboxylic Acid: The most common approach to amide bond formation is the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester.

Acid Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acid chloride. The highly reactive acid chloride can then be reacted with a primary or secondary amine to form the amide.

Coupling Reagents: A wide range of coupling reagents are available for amide synthesis, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the previously mentioned carbodiimides (DCC, EDC). These reagents are often used in combination with a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to facilitate the reaction. This approach is favored for its mild reaction conditions and broad substrate scope.

Illustrative Data Table for Ester and Amide Synthesis:

| Derivative Type | Reagents and Conditions | Potential Product |

| Methyl Ester | CH₃OH, H₂SO₄ (catalytic), reflux | Methyl 4-acetylamino-furazan-3-carboxylate |

| Ethyl Ester | 1. KOH 2. CH₃CH₂Br, DMF | Ethyl 4-acetylamino-furazan-3-carboxylate |

| Benzyl Ester | Benzyl alcohol, DCC, DMAP, CH₂Cl₂ | Benzyl 4-acetylamino-furazan-3-carboxylate |

| Simple Amide | 1. SOCl₂ 2. NH₃ | 4-Acetylamino-furazan-3-carboxamide |

| N-Substituted Amide | Aniline, HATU, DIPEA, DMF | N-phenyl-4-acetylamino-furazan-3-carboxamide |

| Peptide-like Conjugate | Glycine methyl ester, EDC, HOBt, DMF | Methyl N-(4-acetylamino-furazan-3-carbonyl)glycinate |

Functionalization and Substitution at the Furazan (B8792606) Ring Core

Direct functionalization of the furazan ring in this compound presents a greater synthetic challenge due to the aromatic and electron-deficient nature of the 1,2,5-oxadiazole system. However, insights can be drawn from the broader chemistry of furazan and its N-oxide, furoxan.

The reactivity of the furazan ring is significantly influenced by its substituents. In the case of this compound, the electron-donating acetylamino group and the electron-withdrawing carboxylic acid group will have opposing effects on the ring's electron density.

Potential functionalization strategies could include:

Nucleophilic Aromatic Substitution (S_NAr): While the furazan ring is generally resistant to electrophilic substitution, it can be susceptible to nucleophilic attack, especially if a good leaving group is present on the ring. The synthesis of such a precursor from this compound would be a necessary first step.

Modification of the Acetylamino Group: The nitrogen of the acetylamino group could potentially be further acylated, alkylated, or nitrosated, although these reactions might compete with reactions at the carboxylic acid.

Ring Opening and Rearrangement: Furazan rings can undergo cleavage and rearrangement under certain conditions, for example, in the presence of strong reducing or oxidizing agents. These reactions could open pathways to novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling: If a halo-substituted derivative of this compound could be synthesized, it could potentially undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the furazan core.

Conjugation with Other Heterocyclic and Organic Molecular Scaffolds

The carboxylic acid group of this compound serves as an excellent handle for conjugation with other molecules, enabling the creation of hybrid structures with potentially new or enhanced properties. The most straightforward method for conjugation is through the formation of an amide bond, as detailed in section 4.1.

By reacting this compound with an amino-functionalized heterocycle or another organic molecule, a wide array of conjugates can be synthesized.

Examples of Potential Conjugation Partners:

| Conjugation Partner Class | Specific Example | Resulting Conjugate Structure |

| Heterocycles | 2-Aminothiazole | A molecule linking the furazan and thiazole (B1198619) rings via an amide bond. |

| 4-Aminopyridine | A conjugate incorporating the pyridine (B92270) moiety. | |

| Bioactive Molecules | An amino-containing drug | A hybrid molecule with the potential for dual biological activity. |

| Fluorescent Dyes | An amino-functionalized fluorophore | A fluorescently labeled furazan derivative for imaging applications. |

| Polymers | An amino-terminated polymer | A polymer-drug conjugate for controlled release applications. |

The synthesis of these conjugates would typically employ the amide bond forming reagents and conditions described previously. The choice of solvent and reaction temperature would be optimized based on the solubility and stability of the conjugation partner.

Development of Regioselective Derivatization Methodologies

Regioselectivity is a key consideration in the derivatization of a multifunctional molecule like this compound, which possesses three distinct reactive sites: the carboxylic acid, the acetylamino group, and the furazan ring.

Strategies for achieving regioselectivity include:

Inherent Reactivity: The carboxylic acid is generally the most reactive site towards many reagents used for esterification and amidation under standard conditions. Therefore, reactions targeting the carboxylic acid can often be performed with a high degree of regioselectivity without the need for protecting groups.

Protecting Group Strategies: To selectively modify the acetylamino group or the furazan ring, it may be necessary to protect the carboxylic acid. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be introduced via the methods described in section 4.1 and later removed by hydrolysis. With the carboxylic acid protected, derivatization of the acetylamino group (e.g., N-alkylation) could be explored.

Control of Reaction Conditions: The choice of reagents and reaction conditions can also influence regioselectivity. For instance, a bulky base might selectively deprotonate one site over another due to steric hindrance. Similarly, certain catalysts may exhibit a preference for coordinating with a specific functional group, thereby directing the reaction to that site.

The development of regioselective methodologies would require a systematic study of the reactivity of this compound under a variety of reaction conditions, with and without the use of protecting groups.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "4-Acetylamino-furazan-3-carboxylic acid" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl methyl group, the amine proton (N-H), and the carboxylic acid proton (O-H). The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum, often between 10 and 12 ppm, and the signal may be broad due to hydrogen bonding and chemical exchange. libretexts.org The amine proton signal's position would be solvent-dependent but is also expected to be a singlet. The acetyl group's methyl protons would appear as a sharp singlet, likely in the 2-3 ppm region. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide are characteristically deshielded, appearing at the downfield end of the spectrum (typically 160-180 ppm). libretexts.orgoregonstate.edu The two carbons of the furazan (B8792606) ring would have distinct chemical shifts, reflecting their different electronic environments due to the differing substituents. The methyl carbon of the acetyl group would be found in the aliphatic region at the upfield end of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |

| Amine (-NH) | 7.5 - 9.0 | singlet |

| Acetyl Methyl (-CH₃) | 2.0 - 2.5 | singlet |

| Note: Predicted values are based on typical chemical shifts for these functional groups. Actual values may vary depending on solvent and concentration. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 180 |

| Amide Carbonyl (-NHC O-) | 165 - 180 |

| Furazan Ring Carbon (C3, attached to COOH) | 140 - 160 |

| Furazan Ring Carbon (C4, attached to NH) | 140 - 160 |

| Acetyl Methyl Carbon (-C H₃) | 20 - 30 |

| Note: Predicted values are based on typical chemical shifts for these functional groups and related heterocyclic systems. oregonstate.eduwisc.edu Actual values may vary. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups.

The IR spectrum of "this compound" would be expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1710-1760 cm⁻¹. libretexts.org The amide group would exhibit a characteristic C=O stretch (Amide I band) around 1650 cm⁻¹ and an N-H bend (Amide II band) near 1550 cm⁻¹. Additionally, C-N stretching and N-H stretching vibrations from the acetylamino group would be observable. The furazan ring itself would contribute to a fingerprint region of the spectrum with various C-N, C=N, and N-O stretching and bending vibrations. rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. nih.gov While C=O stretches are visible in Raman, they are often weaker than in IR. However, the non-polar C=C and C-C bonds within the heterocyclic ring system might produce more intense signals in the Raman spectrum, aiding in the characterization of the furazan core. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |

| Amide | N-H stretch | 3100 - 3300 | Medium |

| Amide | C=O stretch (Amide I) | ~1650 | Strong |

| Amide | N-H bend (Amide II) | ~1550 | Medium |

| Furazan Ring | Ring vibrations | 1000 - 1600 | Medium-Weak |

| Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state. |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For "this compound" (C₅H₄N₄O₄), HRMS would provide an exact mass measurement, confirming its composition.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pattern of the molecule. unito.it Upon collision-induced dissociation, the protonated or deprotonated molecular ion would break apart in a predictable manner, providing structural information. Common fragmentation pathways for carboxylic acids include the loss of water (18 Da) and the loss of the carboxyl group (45 Da). libretexts.org For the target molecule, characteristic fragmentation would also likely involve the cleavage of the acetyl group (a loss of 42 Da, CH₂=C=O) or the entire acetylamino side chain. The fragmentation of the furazan ring itself can also lead to diagnostic product ions. unito.it Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. lew.ro

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated Exact Mass (m/z) | Likely Fragmentation Losses |

| [M+H]⁺ | C₅H₅N₄O₄⁺ | 185.0254 | H₂O, CO, COOH, CH₂CO |

| [M-H]⁻ | C₅H₃N₄O₄⁻ | 183.0108 | H₂O, CO₂, CH₂CO |

| Note: The fragmentation pattern provides a structural fingerprint of the molecule. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the planarity of the furazan ring. rsc.org Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing critical information about intermolecular interactions such as hydrogen bonding.

For "this compound," X-ray diffraction would be expected to show extensive hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and would likely form dimers with neighboring molecules. The acetylamino group also provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), which would contribute to a stable, three-dimensional network in the solid state. This detailed structural information is crucial for understanding the physical properties of the compound and its interactions with other molecules.

Chromatographic Methods for Compound Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of "this compound".

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like carboxylic acids. mdpi.com A reversed-phase HPLC method, using a C18 column, would likely be suitable. The mobile phase would typically consist of an aqueous solution with an organic modifier (like acetonitrile (B52724) or methanol) and an acid (such as formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. mdpi.com Detection could be achieved using a UV detector, as the furazan ring and carbonyl groups are expected to absorb UV light. This method would be used to determine the purity of a sample and to quantify the compound in various mixtures.

For certain analytical applications, particularly Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of "this compound" would be necessary. jfda-online.com The carboxylic acid and the N-H of the amide group are polar and non-volatile, making the compound unsuitable for direct GC analysis. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com Common derivatization strategies for carboxylic acids include esterification (e.g., reaction with an alcohol in the presence of an acid catalyst to form a methyl or ethyl ester) or silylation (reaction with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA, to form a trimethylsilyl (B98337) ester). researchgate.net The N-H proton could also be silylated under these conditions. These derivatization reactions replace the active hydrogens with nonpolar groups, allowing the compound to be analyzed by GC-MS. sigmaaldrich.com

For HPLC analysis, derivatization can be employed to introduce a fluorescent tag to the molecule, which can dramatically improve detection sensitivity. researchgate.netnih.gov Reagents that react with the carboxylic acid group can be used to attach a fluorophore, allowing for trace-level quantification. psu.edu

Theoretical and Computational Investigations on 4 Acetylamino Furazan 3 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and properties of molecules from first principles.

The electronic structure can be analyzed through population and bond order analyses, which offer insights into the charge distribution and the nature of the chemical bonds within the molecule. globethesis.com The furazan (B8792606) ring itself is a heterocyclic aromatic compound, and its unique electronic properties influence the reactivity and biological interactions of its derivatives. wikipedia.org The presence of substituents like the acetylamino and carboxylic acid groups further modifies the electronic landscape of the molecule.

| Bond Type | Typical Bond Length (Å) | Typical Bond Order |

|---|---|---|

| C-C | 1.44 | ~1.2 |

| C-N | 1.32 | ~1.5 |

| N-O | 1.37 | ~1.3 |

Theoretical calculations are instrumental in predicting the pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition state structures, which are the high-energy intermediates that connect reactants to products. The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state. mdpi.com

For furazan derivatives, computational studies can elucidate decomposition mechanisms and predict the stability of the molecule. globethesis.com For example, the synthesis mechanisms of related furazan compounds have been investigated using traditional transition state theory to confirm the optimal reaction path based on the minimum energy principle. globethesis.com These computational approaches can also be applied to understand the reactions of 4-Acetylamino-furazan-3-carboxylic acid, such as those involving its carboxylic acid or acetylamino groups.

Quantum mechanical calculations are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and verification. nih.govrsc.org Methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for a molecule like this compound would involve calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared with experimental spectra to confirm the molecular structure. nrel.gov Machine learning models, sometimes trained on DFT-calculated data, are also emerging as a rapid and accurate method for predicting chemical shifts. nrel.govmdpi.com

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model Compound Note: This table is a hypothetical example to illustrate the comparison between predicted and experimental data. Specific data for this compound was not available.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (NH) | 8.5 | 8.3 |

| ¹H (CH₃) | 2.1 | 2.0 |

| ¹³C (C=O) | 170.2 | 169.8 |

| ¹³C (Furazan C3) | 155.4 | 154.9 |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of flexible molecules like this compound and how they interact with solvent molecules. nih.gov

These simulations can elucidate the dynamics of hydrogen-bonding networks and the distribution of solvent molecules around the solute. nih.gov For a molecule with multiple rotatable bonds, such as the acetylamino and carboxylic acid groups, MD simulations can explore the conformational landscape and identify the most stable conformers.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The way molecules pack together in a solid-state crystal is determined by a complex interplay of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π–π stacking. rsc.org The presence of hydrogen bond donors (the N-H of the acetylamino group and the O-H of the carboxylic acid) and acceptors (the oxygen atoms of the furazan ring, acetyl group, and carboxylic acid, as well as the nitrogen atoms of the furazan ring) in this compound suggests that hydrogen bonding plays a crucial role in its crystal structure. researchgate.netmdpi.com

Computational methods can be used to analyze these interactions and predict the crystal packing arrangement. Understanding these networks is important as they can significantly influence the physical properties of the compound, such as its melting point and solubility. nih.gov The formation of extensive hydrogen-bonded networks can lead to the creation of unique molecular tapes and sheets. researchgate.net

Prediction of Thermochemical and Stability Parameters for Furazan Analogues

Computational chemistry provides a reliable way to predict the thermochemical properties of molecules, which are crucial for assessing their stability and energetic performance. mdpi.com The standard molar enthalpy of formation is a key parameter that can be calculated using high-level quantum chemical methods. mdpi.com

For furazan derivatives, which are often investigated for their energetic properties, predicting parameters like the enthalpy of formation and thermal stability is of particular interest. researchgate.netgoogle.com Furazans are known to be a family of nitrogen-containing heterocycles with high enthalpies of formation due to significant aromatic ring energy. google.com Theoretical studies can evaluate the stability of different furazan analogues and predict their decomposition pathways, providing valuable information for the design of new materials. globethesis.com

Exploration of Advanced Materials Applications of 4 Acetylamino Furazan 3 Carboxylic Acid Analogues

Integration in Nitrogen-Rich Energetic Materials

The furazan (B8792606) scaffold is a cornerstone in the design of nitrogen-rich energetic materials due to its high heat of formation, density, and the energetic N-O bonds within its structure. The introduction of functional groups allows for the fine-tuning of properties such as energy density, thermal stability, and sensitivity.

The primary goal in designing high-energy density materials (HEDMs) is to maximize the energy output, which is closely related to the material's density and heat of formation. The furazan ring itself contributes significantly to these properties. Key design principles for creating potent energetic materials from furazan analogues include:

Increasing Nitrogen Content: The incorporation of nitrogen-rich moieties is a fundamental strategy. Linking furazan rings with other nitrogen-rich heterocycles like triazoles and tetrazoles leads to a higher nitrogen content, which upon detonation, releases a large amount of energy in the form of environmentally benign nitrogen gas. ontosight.aiwikipedia.org

Enhancing Heat of Formation: The synthesis of strained polycyclic structures containing furazan units can significantly increase the heat of formation. researchgate.net Additionally, the introduction of explosophoric groups such as nitro (-NO2), azido (B1232118) (-N3), and nitramino (-NHNO2) onto the furazan ring further elevates the energetic performance.

Oxygen Balance: Optimizing the oxygen balance towards zero is crucial for achieving maximum energy release. The furoxan (furazan N-oxide) structure, for instance, provides an additional oxygen atom, improving the oxygen balance of the energetic compound. researchgate.net The carboxylic acid group in analogues of the subject compound can also be strategically used to improve the oxygen balance.

Molecular Density: High crystal density is a critical factor for achieving high detonation performance. This can be achieved by promoting strong intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. The presence of amino and carboxylic acid groups in furazan analogues can facilitate the formation of extensive hydrogen-bonding networks.

A comparative look at the calculated detonation performance of several furazan-based energetic compounds highlights the effectiveness of these design principles.

While high energy is a primary objective, the practical application of energetic materials is contingent on their stability and safety. Several strategies are employed to enhance the thermal stability and reduce the mechanical sensitivity of furazan-based compounds:

Introduction of Strong Intermolecular Interactions: The formation of robust hydrogen bonds and π-π stacking interactions within the crystal structure can significantly enhance thermal stability and reduce sensitivity to mechanical stimuli like impact and friction. britannica.com The presence of amino and carboxyl groups in analogues of 4-acetylamino-furazan-3-carboxylic acid can promote such interactions.

Molecular Symmetry and Compactness: Symmetrical molecules with compact structures tend to pack more efficiently in the crystal lattice, leading to higher densities and improved stability.

Incorporation of Less Sensitive Moieties: Hybridizing the furazan ring with inherently stable aromatic systems or other less sensitive heterocyclic rings, such as isofurazan, can effectively desensitize the resulting energetic material. wikipedia.org

Formation of Energetic Salts: Converting acidic or basic energetic compounds into their corresponding salts is a well-established method for improving stability. The cation of 4-aminofurazan-3-carboxylic acid amidrazone, a derivative of the subject compound, has shown promise in desensitizing energetic materials. mdpi.com

The following table presents the thermal stability and sensitivity data for selected furazan-based energetic compounds, demonstrating the successful implementation of these stabilization strategies.

Role as Precursors in the Development of Advanced Polymeric Systems

The bifunctional nature of this compound analogues, possessing both an amino (after hydrolysis of the acetyl group) and a carboxylic acid group, makes them potential monomers for the synthesis of advanced polymeric systems. britannica.comstudymind.co.uk Specifically, these molecules can undergo condensation polymerization to form polyamide-like structures, where the furazan ring is an integral part of the polymer backbone.

The incorporation of the furazan moiety into a polymer chain is expected to impart unique properties to the resulting material. The high nitrogen content and energetic nature of the furazan ring could lead to the development of energetic polymers or binders for propellant and explosive formulations. mdpi.com Furthermore, the rigidity of the furazan ring could enhance the thermal stability and mechanical strength of the polymer.

The synthesis of polyamides from monomers containing both an amine and a carboxylic acid group is a well-established process. savemyexams.comchemhume.co.uk In the case of a 4-aminofurazan-3-carboxylic acid type monomer, the amino group of one molecule would react with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. This process would repeat to form a long-chain polymer. The properties of the resulting polyamide could be tuned by copolymerizing the furazan-based monomer with other diamines or dicarboxylic acids.

Applications in Molecular Sensing and Advanced Probe Development (excluding specific biological labeling)

The furazan scaffold, particularly in the form of its benzofurazan (B1196253) analogue, has shown significant promise in the field of molecular sensing and the development of advanced fluorescent probes. The electron-withdrawing nature of the furazan ring can influence the photophysical properties of a molecule, making it a useful component in the design of chemosensors.

Functionalized furazan derivatives can be designed to exhibit changes in their fluorescence or color upon interaction with specific analytes. The acetylamino and carboxylic acid groups in this compound analogues can serve as recognition sites for certain ions or molecules, or they can be chemically modified to introduce other specific binding moieties. For instance, the carboxylic acid group could be converted into an ester or amide to attach a receptor for a particular analyte.

The design of fluorescent probes often involves a fluorophore and a recognition unit. The furazan scaffold can be part of the fluorophore, and its fluorescence can be modulated by the binding of an analyte to the recognition unit. This can occur through various mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The development of scaffold-based synthesis approaches allows for the creation of libraries of multi-functional fluorophores with tunable properties for detecting various species. nih.gov

Future Research Directions in Novel Material Design Based on Functionalized Furazan Scaffolds

The unique combination of high energy, thermal stability, and versatile functionality makes furazan-based scaffolds, such as that of this compound analogues, a rich platform for future research in novel material design. Key areas for future exploration include:

Multifunctional Energetic Materials: The development of energetic materials that possess additional functionalities, such as biocidal properties, is a promising research avenue. rsc.org The functional groups on the furazan ring can be used to attach moieties that are active against biological agents, leading to the creation of energetic biocidal materials.

Advanced Energetic Polymers: Further investigation into the polymerization of functionalized furazan monomers could lead to new classes of energetic polymers with tailored mechanical and thermal properties. These could find applications as binders in advanced propellant and explosive formulations, potentially offering improved performance and safety characteristics.

Novel Chemosensors and Fluorescent Probes: The systematic exploration of the photophysical properties of a wider range of functionalized furazan derivatives is warranted. This could lead to the development of highly selective and sensitive chemosensors for environmental monitoring, industrial process control, and other applications. The design of "turn-on" fluorescent probes based on the furazan scaffold is a particularly attractive goal. nih.gov

Functionalized Nanomaterials: The incorporation of functionalized furazan derivatives into nanomaterials, such as graphene quantum dots, could lead to hybrid materials with enhanced gas sensing capabilities or other novel electronic and optical properties. mdpi.com

Sustainable and Green Energetic Materials: A continuing focus on developing environmentally friendly synthetic routes to furazan-based energetic materials is crucial. This includes minimizing the use of hazardous reagents and solvents and designing materials that produce non-toxic detonation products.

Q & A

Q. What are the key steps in synthesizing 4-Acetylamino-furazan-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves three stages: (1) formation of the furazan ring via dinitrile compounds reacting with hydroxylamine under acidic conditions, (2) introduction of the acetylamino group through nucleophilic substitution (e.g., using acetyl chloride or anhydrides), and (3) carboxylation via carbon dioxide under high pressure. Temperature and solvent polarity critically affect yield. For example, carboxylation requires precise pressure control (~5–10 atm) to avoid side reactions .

Q. Which functional groups in this compound contribute to its reactivity, and how?

- Methodological Answer: The furazan ring (1,2,5-oxadiazole) provides electron-deficient properties, enhancing electrophilic substitution. The acetylated amino group acts as a weak nucleophile, participating in acylation or hydrolysis, while the carboxylic acid enables salt formation or esterification. Steric hindrance from the acetyl group may slow substitution at the amino position .

Q. What are common reactions used to modify this compound for derivative synthesis?

- Methodological Answer: Key reactions include:

- Oxidation: The acetyl group can be oxidized to a ketone using KMnO₄ or CrO₃, though over-oxidation may degrade the furazan ring.

- Substitution: The amino group undergoes nucleophilic substitution with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF).

- Decarboxylation: Thermal or acidic conditions remove the carboxylic acid group, yielding furazan intermediates .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the acetylamino group while minimizing side reactions?

- Methodological Answer: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Catalytic bases (e.g., Et₃N) enhance nucleophilicity, while protecting the carboxylic acid with methyl esters prevents unwanted side reactions. Kinetic monitoring via HPLC or in-situ IR helps identify optimal reaction times (typically 6–12 hr at 60–80°C) .

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they resolved?

- Methodological Answer:

- NMR Ambiguity: Overlapping signals for the furazan ring protons (δ 8.2–8.5 ppm) and acetyl group (δ 2.1–2.3 ppm) require high-field instruments (≥400 MHz) and 2D techniques (e.g., HSQC).

- Mass Spectrometry Fragmentation: Low stability under ESI/MS necessitates softer ionization (e.g., MALDI-TOF) or derivatization (e.g., methyl ester formation) .

Q. How does the furazan ring’s electronic profile compare to oxadiazole or thiadiazole analogs in reactivity studies?

- Methodological Answer: The furazan ring’s higher electronegativity (due to oxygen) increases susceptibility to nucleophilic attack compared to thiadiazole (sulfur-containing). Computational studies (DFT) show a 15–20% lower activation energy for furazan substitution vs. oxadiazole. Experimental validation via Hammett plots confirms enhanced reactivity in polar solvents .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for bioactive derivatives?

- Methodological Answer:

- Core Modifications: Replace the acetyl group with sulfonamides or ureas to alter lipophilicity (logP).

- Carboxylic Acid Bioisosteres: Substitute with tetrazoles or phosphonates to improve membrane permeability.

- In-Silico Screening: Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives targeting enzymes like cyclooxygenase-2 (COX-2), leveraging the furazan ring’s π-π stacking potential .

Q. How can mechanistic studies clarify contradictions in reported reaction pathways for furazan ring reduction?

- Methodological Answer: Conflicting data on furazan ring reduction (e.g., NaBH₄ vs. LiAlH₄ outcomes) suggest solvent-dependent mechanisms. Isotopic labeling (¹⁵N) and trapping experiments with TEMPO can identify intermediates. For example, LiAlH₄ in THF generates a dihydrofurazan intermediate, while NaBH₄ in ethanol proceeds via radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.